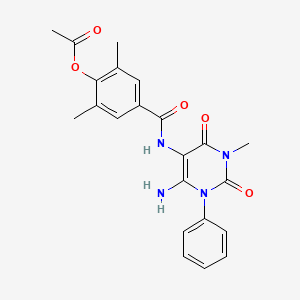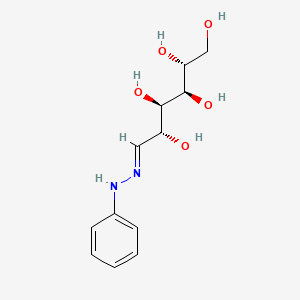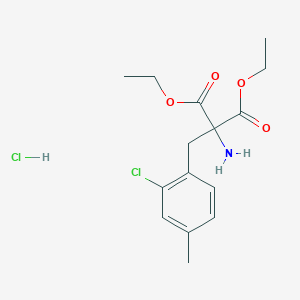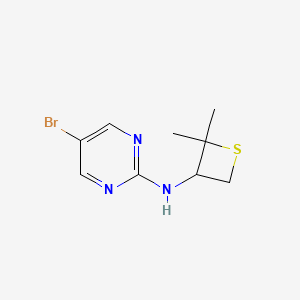
2-(5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring and an aniline group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminopyridine with thiosemicarbazide, followed by cyclization with a suitable oxidizing agent to form the thiadiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under conditions such as acidic or basic environments, often with the aid of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
2-(5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects . The pathways involved often include signal transduction cascades, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with a pyridine ring fused to a pyrimidine ring, known for its biological activities.
2-(Pyridin-4-yl)thiazole: Similar in structure but with a thiazole ring instead of a thiadiazole ring, used in medicinal chemistry.
2-(Pyridin-4-yl)imidazole: Contains an imidazole ring and is known for its applications in drug development.
Uniqueness
2-(5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and the potential for diverse applications in various fields.
Propiedades
Número CAS |
54359-57-8 |
|---|---|
Fórmula molecular |
C13H10N4S |
Peso molecular |
254.31 g/mol |
Nombre IUPAC |
2-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)aniline |
InChI |
InChI=1S/C13H10N4S/c14-11-4-2-1-3-10(11)13-17-16-12(18-13)9-5-7-15-8-6-9/h1-8H,14H2 |
Clave InChI |
DGURAWOUAMCQJH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NN=C(S2)C3=CC=NC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)-N-((4-(methyl(tetrahydro-2H-pyran-4-yl)amino)-3-nitrophenyl)sulfonyl)benzamide](/img/structure/B12942505.png)
![N-[(Benzyloxy)carbonyl]-L-Isoleucyl-L-Leucine](/img/structure/B12942513.png)

![4-({[6-Amino-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-8-yl]amino}methyl)benzenesulfonamide](/img/structure/B12942526.png)


![Acetamide, N-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]methyl]-](/img/structure/B12942547.png)

![12-hydroxy-1,10-bis(2,3,4,5,6-pentafluorophenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12942555.png)


![8-Methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl dihydrogen phosphate](/img/structure/B12942573.png)
![Sodium 4-(7-carboxy-2-(2-(3-(2-(7-carboxy-1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B12942584.png)
